molecular formula C9H9ClN2O2 B3052907 N-(anilinocarbonyl)-2-chloroacetamide CAS No. 4791-23-5

N-(anilinocarbonyl)-2-chloroacetamide

Cat. No.: B3052907
CAS No.: 4791-23-5
M. Wt: 212.63 g/mol
InChI Key: WYESSOGZWOBKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(anilinocarbonyl)-2-chloroacetamide is an organic compound that features a chloroacetamide group attached to an anilinocarbonyl moiety

Scientific Research Applications

N-(anilinocarbonyl)-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without specific information, it’s difficult to predict the exact mechanism of action for "N-(anilinocarbonyl)-2-chloroacetamide" .

Future Directions

The future directions for research on a compound like “N-(anilinocarbonyl)-2-chloroacetamide” would likely depend on its properties and potential applications. For example, if it shows promise in a particular field (such as medicine or materials science), further studies could be conducted to explore these possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(anilinocarbonyl)-2-chloroacetamide typically involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(anilinocarbonyl)-2-chloroacetamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and aniline.

    Oxidation and Reduction: The anilinocarbonyl moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted amides, thioamides, and esters.

    Hydrolysis: Aniline and chloroacetic acid.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylcarbamoyl)-2-chloroacetamide
  • N-(benzoyl)-2-chloroacetamide
  • N-(anilinocarbonyl)-2-bromoacetamide

Uniqueness

N-(anilinocarbonyl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-chloro-N-(phenylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYESSOGZWOBKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450470
Record name N-(anilinocarbonyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4791-23-5
Record name N-(anilinocarbonyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(anilinocarbonyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(anilinocarbonyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(anilinocarbonyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(anilinocarbonyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(anilinocarbonyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(anilinocarbonyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.